molecular formula C22H31N5O7 B12375538 Me-Tet-PEG4-COOH

Me-Tet-PEG4-COOH

Cat. No.: B12375538
M. Wt: 477.5 g/mol
InChI Key: UEWCOLSWCISPDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG4-COOH involves the incorporation of a tetrazine group into a PEG chain. The general synthetic route includes:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.

    Tetrazine Introduction: The tetrazine group is introduced through a reaction with a tetrazine-containing reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG4-COOH primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Me-Tet-PEG4-COOH has a wide range of applications in scientific research, including:

Mechanism of Action

Me-Tet-PEG4-COOH exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-Tet-PEG4-COOH is unique due to its specific tetrazine group, which allows for highly selective iEDDA reactions with TCO-containing compounds. This specificity makes it particularly useful in bioconjugation applications where targeted chemical bonding is essential .

Properties

Molecular Formula

C22H31N5O7

Molecular Weight

477.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30)

InChI Key

UEWCOLSWCISPDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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